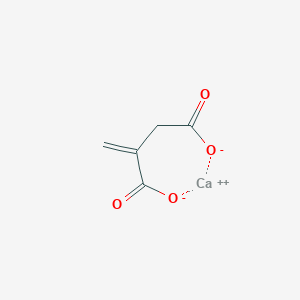
Calcium itaconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium itaconate is a calcium salt of itaconic acid, a naturally occurring dicarboxylic acid Itaconic acid is produced through the fermentation of carbohydrates by fungi such as Aspergillus terreus
準備方法
Synthetic Routes and Reaction Conditions
Calcium itaconate can be synthesized by reacting itaconic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where itaconic acid is dissolved in water, and calcium hydroxide or calcium carbonate is added gradually. The reaction mixture is stirred until the formation of this compound is complete, which is indicated by the cessation of gas evolution (if calcium carbonate is used) and the formation of a white precipitate.
Industrial Production Methods
Industrial production of this compound involves the fermentation of carbohydrates using Aspergillus terreus to produce itaconic acid. The itaconic acid is then neutralized with calcium hydroxide or calcium carbonate to form this compound. The product is filtered, washed, and dried to obtain the final compound. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Calcium itaconate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Reaction with monomers to form polymers.
Decarboxylation: Removal of a carboxyl group to form itaconic anhydride.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Involves initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Decarboxylation: Requires heating in the presence of a catalyst such as zinc oxide.
Major Products Formed
Esterification: Itaconate esters, which are used in the production of plasticizers and resins.
Polymerization: Polyitaconates, which have applications in coatings, adhesives, and biomedical materials.
Decarboxylation: Itaconic anhydride, which is used as an intermediate in organic synthesis.
科学的研究の応用
Calcium itaconate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, as well as its potential use in drug delivery systems.
Industry: Utilized in the production of superabsorbent polymers, adhesives, and coatings.
作用機序
Calcium itaconate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of succinate dehydrogenase, reducing the production of pro-inflammatory cytokines.
Antimicrobial: Disrupts microbial metabolism by inhibiting key enzymes in the tricarboxylic acid cycle.
Metabolic Regulation: Modulates the activity of enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and redox balance.
類似化合物との比較
Calcium itaconate is structurally similar to other dicarboxylates such as succinate, fumarate, and malonate. it is unique in its ability to undergo polymerization and esterification reactions, making it valuable in the production of biodegradable polymers and specialty chemicals. Additionally, its role in metabolic regulation and immune response sets it apart from other dicarboxylates.
List of Similar Compounds
- Succinate
- Fumarate
- Malonate
- Phosphoenolpyruvate
特性
分子式 |
C5H4CaO4 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
calcium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Ca/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChIキー |
XOCSOTJWKWOFLU-UHFFFAOYSA-L |
正規SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
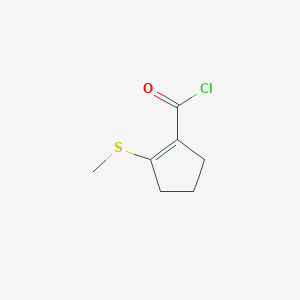
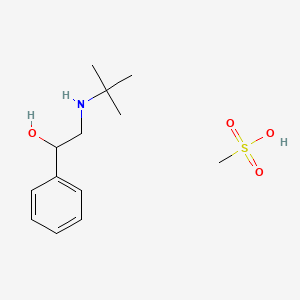
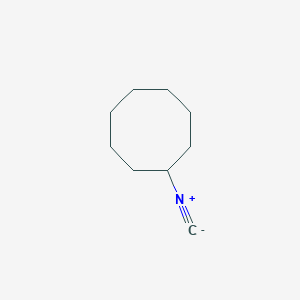
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
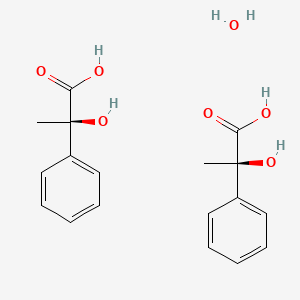
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
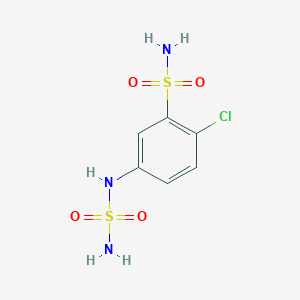

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
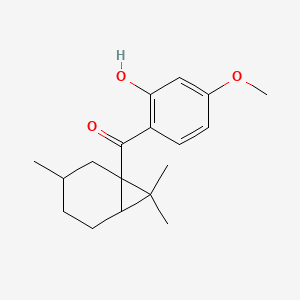

![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
